Comparative Oral Bioavailability: Non-Animal (Fermentation-Derived) vs. Animal-Derived Chondroitin Sulfate
In a head-to-head human pharmacokinetic study, a single 2400-mg oral dose of a non-animal, fermentation-derived chondroitin sulfate (MyCondro®) demonstrated significantly enhanced bioavailability compared to a standard bovine-derived pharmaceutical-grade CS. After baseline correction, plasma concentrations of total CS were higher in the non-animal CS group [1]. Furthermore, the non-animal CS induced a more favorable modification of endogenous plasma CS sulfation.
| Evidence Dimension | Total CS Plasma Concentration (AUC) and Charge Density |
|---|---|
| Target Compound Data | ~44% greater plasma concentration at 24h; ~45% greater at 48h; Charge density increased to 0.91 (double baseline) |
| Comparator Or Baseline | Bovine-derived pharmaceutical-grade CS (100% as baseline) |
| Quantified Difference | +44-45% higher plasma concentration (AUC); +100% increase in charge density (from ~0.45 to 0.91) |
| Conditions | Healthy male volunteers (n=20); single 2400-mg oral dose; 48h sampling period; total CS quantified via HPLC and FACE analysis. |
Why This Matters
This directly translates to a superior pharmacokinetic profile, indicating that a lower dose of non-animal CS may achieve equivalent or greater systemic exposure, offering potential cost and formulation advantages in product development.
- [1] Volpi, N., Mantovani, V., Galeotti, F., Bianchi, D., Straniero, V., Valoti, E., & Miraglia, N. (2019). Oral bioavailability and pharmacokinetic of non-animal chondroitin sulfate and its constituents in healthy male volunteers. Clinical Pharmacology in Drug Development, 8(3), 336-345. View Source
